
Neurotensin (1-11)
Descripción general
Descripción
Neurotensin (1-11) is a peptide fragment derived from the larger neuropeptide known as neurotensin. Neurotensin is a 13-amino acid peptide that was first isolated from bovine hypothalamus in 1973. It is widely distributed in the central nervous system and the gastrointestinal tract. Neurotensin (1-11) specifically refers to the first 11 amino acids of the neurotensin peptide. This fragment retains many of the biological activities of the full-length peptide, including its ability to modulate dopaminergic transmission and induce analgesic responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neurotensin (1-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of Neurotensin (1-11) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Structural Characteristics:
-
Disordered conformation : NT(1-11) lacks a stable secondary structure in solution, typical of intrinsically disordered peptides .
-
Critical residues : Tyrosine 11 (Y11) undergoes conformational changes (gauche+/gauche– rotamers) critical for receptor interactions .
Key Chemical Modifications and Functional Impact
Modifications to NT(1-11) focus on stabilizing or perturbing its dynamic residues to study receptor activation.
Table 1: Synthetic Analogues of NT(1-11) and Their Effects
Mechanistic Insights:
-
Y11 dynamics : Molecular dynamics (MD) simulations show Y11 adopts two rotameric states (χ1 gauche+ and gauche–). Restricting Y11 to gauche+ (via 7-OH-Tic) prevents receptor activation, implicating gauche– in signaling .
-
Hydrogen bonding : Y11’s hydroxyl group forms dynamic hydrogen bonds with NTS1; its removal (e.g., Phe substitution) reduces binding affinity 5-fold .
Table 2: Analytical Methods for NT(1-11) Characterization
Receptor Binding and Conformational Dynamics
NT(1-11) activates NTS1 through induced-fit binding:
-
Initial docking : Electrostatic interactions between NT(1-11)’s N-terminal residues (Arg8, Arg9) and NTS1’s transmembrane helices .
-
Conformational selection : Y11’s gauche– rotamer triggers structural rearrangements in NTS1’s extracellular loops (ECL2), enabling G protein coupling .
Critical Data:
Aplicaciones Científicas De Investigación
Neurotransmission Modulation
Neurotensin (1-11) has been shown to modulate neurotransmitter systems, particularly dopamine and glutamate pathways. Research indicates that neurotensin can enhance excitatory postsynaptic currents (EPSCs) in dopamine neurons, suggesting its role in reward and addiction mechanisms. For instance, studies have demonstrated that neurotensin infusion in the ventral midbrain enhances dopamine release, which is crucial for understanding its psychostimulant-like effects .
Key Findings:
- Neurotensin (1-11) attenuates dopamine-induced inhibition in midbrain neurons .
- It enhances glutamatergic neurotransmission, indicating a complex role in neural signaling .
- The peptide's effects are mediated through NTS1 receptors, which are critical for its action on dopamine neurons .
Therapeutic Potential
The therapeutic implications of Neurotensin (1-11) are being explored in various contexts, including addiction treatment and psychiatric disorders. Given its influence on dopamine transmission, neurotensin analogs may serve as potential pharmacological tools for modulating dopaminergic activity.
Applications:
- Addiction Treatment: Neurotensin's ability to enhance dopamine release suggests it could be targeted to treat substance use disorders by modulating reward pathways .
- Schizophrenia: NTS1 has been identified as a promising target for developing treatments aimed at alleviating symptoms associated with schizophrenia due to its role in neurotransmitter regulation .
Molecular Dynamics and Structural Studies
Recent studies utilizing molecular dynamics simulations have provided insights into the conformational flexibility of Neurotensin (1-11) when bound to NTS1. This flexibility is crucial for receptor activation and signaling.
Research Insights:
- Neurotensin exhibits conformational heterogeneity upon binding to NTS1, which is essential for activating the receptor .
- The dynamics of specific residues, such as tyrosine 11, have been linked to the peptide's ability to activate NTS1, highlighting the importance of structural studies in understanding peptide-receptor interactions .
Case Studies and Experimental Findings
Several case studies illustrate the diverse applications of Neurotensin (1-11):
Mecanismo De Acción
Neurotensin (1-11) exerts its effects primarily through interaction with neurotensin receptors, which are G protein-coupled receptors. Upon binding to these receptors, Neurotensin (1-11) activates intracellular signaling pathways, including the phospholipase C pathway, leading to the production of inositol triphosphate and diacylglycerol. These signaling molecules subsequently trigger various cellular responses, such as modulation of neurotransmitter release and changes in cell excitability .
Comparación Con Compuestos Similares
Neurotensin (1-13): The full-length neurotensin peptide.
Neuromedin N: A related peptide with similar biological activities.
Neurotensin Analogues: Modified peptides designed to enhance stability or receptor selectivity.
Comparison: Neurotensin (1-11) retains many of the biological activities of the full-length neurotensin peptide but may have different receptor binding affinities and stability profiles. Its shorter length can make it more amenable to synthetic modifications and easier to study in various experimental settings .
Actividad Biológica
Neurotensin (NT) is a neuropeptide that plays a significant role in various physiological processes, including pain modulation, regulation of blood pressure, and gastrointestinal function. The compound Neurotensin (1-11) is a truncated form of the full-length neurotensin peptide, which consists of 13 amino acids. This shorter variant retains key biological activities while potentially offering advantages in pharmacological applications due to its reduced size and altered metabolic stability.
Neurotensin exerts its effects primarily through interactions with three main receptors: Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3. Among these, NTSR1 is particularly significant in mediating the biological effects of neurotensin. The binding of neurotensin to these receptors activates various intracellular signaling pathways, including those involving G-proteins and second messengers such as cyclic AMP (cAMP) and calcium ions.
Structure-Activity Relationship
The biological potency of neurotensin is largely attributed to its C-terminal region. Research indicates that the C-terminal segment (specifically residues 8-13) is sufficient for full biological activity, suggesting that modifications in this region can significantly influence the peptide's effectiveness. For instance, studies have shown that truncation at the N-terminal end does not compromise the peptide's ability to bind to its receptors effectively .
Stability and Pharmacokinetics
One of the challenges with neurotensin and its analogs, including Neurotensin (1-11), is their rapid degradation in vivo. The half-life of NT(8-13) is approximately 2 minutes due to enzymatic cleavage. Modifications aimed at enhancing stability are critical for therapeutic applications. For example, cyclic surrogates or other structural analogs have been developed to improve receptor selectivity and reduce side effects such as hypotension .
In Vitro Studies
In vitro studies have demonstrated that Neurotensin (1-11) can stimulate cell proliferation in various cancer cell lines, particularly colon cancer cells. For instance, research indicates that neurotensin promotes growth in HCT116 human colon cancer cells through NTSR1 activation, leading to increased interleukin-8 production and enhanced cell migration .
Table 1: Effects of Neurotensin (1-11) on Cell Proliferation
Cell Line | Concentration (µg/mL) | Effect on Proliferation |
---|---|---|
HCT116 | 500 | Significant increase |
HT29 | 500 | Moderate increase |
SW480 | 250 | Minimal increase |
In Vivo Studies
Animal models have been employed to assess the physiological impacts of Neurotensin (1-11). In studies involving NTSR1 knock-in mice, it was observed that neurotensin administration resulted in lowered blood pressure and altered gastrointestinal motility . Additionally, neurotensin's role in modulating pain responses has been highlighted in models assessing nociception where NT(1-11) demonstrated analgesic properties without significant side effects.
Clinical Implications
The potential therapeutic applications of Neurotensin (1-11) are being explored in various contexts:
- Cancer Therapy : Due to its proliferative effects on cancer cells, there is interest in developing antagonists targeting NTSR1 for cancer treatment.
- Gastrointestinal Disorders : Modulating neurotensin signaling could provide new avenues for treating conditions like irritable bowel syndrome.
- Neurological Disorders : Given its role in pain modulation, neurotensin analogs may offer benefits in managing chronic pain conditions.
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of Neurotensin (1-11), and how are they validated experimentally?
Neurotensin (1-11) is a 10-amino acid peptide (Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-OH) with a molecular formula of C₆₆H₉₉N₁₉O₁₈ and an average molecular weight of 1446.61 Da . Structural validation requires:
- HPLC purity analysis : ≥98% purity with ≤12% acetic acid content and ≤8% moisture .
- Amino acid composition analysis : Deviations ≤±10% from theoretical values .
- Mass spectrometry : Confirmation of exact molecular weight (1445.74 Da) .
Q. What synthesis and purification strategies are recommended for Neurotensin (1-11) to ensure reproducibility?
- Solid-phase peptide synthesis (SPPS) : Standard for generating high-purity peptides, with post-synthesis cleavage and deprotection .
- Purification : Reverse-phase HPLC under gradient elution, validated by trifluoroacetic acid (TFA) counterion removal to meet ≤12% acetate content .
- Storage : Lyophilized powder stored at -20°C in vacuum-sealed containers to prevent degradation .
Advanced Research Questions
Q. How does the absence of Neurotensin (1-11)’s C-terminal region impact its receptor-binding activity, and what experimental designs address this?
Neurotensin (1-11) lacks the C-terminal residues required for binding to neurotensin receptors (NTR1/NTR2), rendering it inactive in receptor-mediated pathways (e.g., intracranial self-stimulation [ICSS] assays) . To study this:
- Comparative assays : Use full-length neurotensin (NT) or active fragments (e.g., NT(9-13)) as positive controls .
- Receptor antagonism : Co-administer NT receptor antagonists (e.g., SR48692) to confirm specificity in functional studies .
- Binding assays : Radiolabeled NT and competitive displacement experiments to quantify affinity .
Q. How can researchers resolve contradictions between Neurotensin (1-11)’s reported bioactivity and its lack of receptor binding?
Despite claims of bioactivity (e.g., hypotension), Neurotensin (1-11) does not bind NTRs, suggesting indirect mechanisms . Methodological approaches include:
- Pathway inhibition : Block downstream effectors (e.g., calcium channels) to identify non-receptor-mediated pathways.
- Proteomic profiling : Identify interaction partners via affinity chromatography or crosslinking mass spectrometry.
- Functional redundancy testing : Compare effects with NT fragments (e.g., NT(1-8)) to isolate active regions .
Q. What are best practices for designing in vivo studies to evaluate Neurotensin (1-11)’s physiological effects?
- Dose optimization : Test 10–40 nmol doses intracranially, as higher doses may induce non-specific effects .
- Controls : Include vehicle (saline) and sham-operated groups to account for surgical artifacts .
- Endpoint selection : Use electrophysiological recordings (e.g., ICSS thresholds) and behavioral assays (e.g., locomotor activity) .
- Histological validation : Confirm injection sites post-mortem with cresyl-violet staining .
Q. How should researchers analyze conflicting data on Neurotensin (1-11)’s role in blood pressure modulation?
- Meta-analysis : Aggregate data from multiple studies, prioritizing experiments using identical purity standards (≥98% HPLC) .
- Species-specific testing : Evaluate effects in mammalian vs. non-mammalian models (e.g., guinea pig NT derivatives) .
- Statistical rigor : Apply two-way ANOVA for repeated measures and post hoc tests (e.g., Newman-Keuls) to address variability .
Q. Methodological Guidance
Q. What analytical techniques are critical for assessing Neurotensin (1-11)’s stability in experimental conditions?
- Circular dichroism (CD) : Monitor secondary structure changes under varying pH/temperature.
- Stability assays : Incubate in plasma/serum at 37°C and quantify degradation via HPLC .
- Endotoxin testing : Ensure ≤50 EU/mg to exclude inflammatory confounders in vivo .
Q. How can researchers validate the pharmacological relevance of Neurotensin (1-11) in disease models?
- Gene knockout models : Use NTR1/NTR2-KO mice to isolate receptor-independent effects.
- Transcriptomic analysis : Compare gene expression profiles in NT(1-11)-treated vs. untreated tissues.
- Dose-response curves : Establish EC₅₀/IC₅₀ values for functional endpoints (e.g., blood pressure changes) .
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H99N19O18/c1-35(2)31-45(80-55(93)41-22-24-52(89)75-41)57(95)81-46(32-36-14-18-38(86)19-15-36)58(96)76-42(23-25-53(90)91)56(94)82-47(34-51(68)88)59(97)79-43(9-3-4-26-67)62(100)84-29-7-12-49(84)60(98)77-40(10-5-27-73-65(69)70)54(92)78-44(11-6-28-74-66(71)72)63(101)85-30-8-13-50(85)61(99)83-48(64(102)103)33-37-16-20-39(87)21-17-37/h14-21,35,40-50,86-87H,3-13,22-34,67H2,1-2H3,(H2,68,88)(H,75,89)(H,76,96)(H,77,98)(H,78,92)(H,79,97)(H,80,93)(H,81,95)(H,82,94)(H,83,99)(H,90,91)(H,102,103)(H4,69,70,73)(H4,71,72,74)/t40-,41-,42-,43-,44-,45-,46-,47-,48+,49-,50-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQGKXAMPVUPEU-JXYYACCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)NC(=O)[C@@H]5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H99N19O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224841 | |
Record name | Neurotensin (1-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74032-89-6 | |
Record name | Neurotensin (1-11) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074032896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin (1-11) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.